cis-Thiarubrin C
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Overview
Description
cis-Thiarubrin C: is a naturally occurring compound belonging to the thiarubrin family, known for its unique chemical structure and biological activities. It is characterized by the presence of a 1,2-dithiin ring and conjugated alkyne groups, which contribute to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Thiarubrin C involves several key steps:
Addition Reaction: The addition of 2-(trimethylsilyl)ethylmercaptane to 2,4-hexadiyn-1,6-diol catalyzed by potassium hydroxide in dimethylformamide yields the addition product.
Methylation and Cyclization: The tetrabromo derivative is treated with butyllithium in tetrahydrofuran to yield a diacetylenic dianion, which is then methylated with methyl iodide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: cis-Thiarubrin C undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and oxalyl chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can participate in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a range of substituted thiarubrin compounds .
Scientific Research Applications
cis-Thiarubrin C has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-Thiarubrin C involves its interaction with cellular macromolecules, leading to various biological effects. The compound targets specific molecular pathways, including:
DNA Interaction: this compound can bind to DNA, causing structural changes that inhibit DNA synthesis and cell division.
Reactive Oxygen Species (ROS) Production: The compound induces the production of reactive oxygen species, leading to oxidative stress and cell death.
Signal Transduction Pathways: It activates various signal transduction pathways, including those involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
cis-Thiarubrin A: Another member of the thiarubrin family with similar chemical structure and biological activities.
cis-Thiarubrin B: Shares the 1,2-dithiin ring and conjugated alkyne groups, but differs in the substitution pattern.
cis-Thiarubrin D: Similar to cis-Thiarubrin C but with variations in the alkyne groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of conjugated alkyne groups, which contribute to its distinct chemical reactivity and biological activities .
Properties
CAS No. |
119285-65-3 |
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Molecular Formula |
C13H10S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3-[(3Z)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine |
InChI |
InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5- |
InChI Key |
VWFQWQAMVFRICV-WAYWQWQTSA-N |
Isomeric SMILES |
CC#CC1=CC=C(SS1)C#C/C=C\C=C |
Canonical SMILES |
CC#CC1=CC=C(SS1)C#CC=CC=C |
Origin of Product |
United States |
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